molecular formula C10H19Cl B8815779 1-Chloro-2-isopropyl-5-methylcyclohexane CAS No. 28953-96-0

1-Chloro-2-isopropyl-5-methylcyclohexane

Cat. No. B8815779
CAS No.: 28953-96-0
M. Wt: 174.71 g/mol
InChI Key: OMLOJNNKKPNVKN-UHFFFAOYSA-N
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Patent
US07868200B2

Procedure details

Magnesium (37 g, 50 mesh), butyl diglyme (600 g), and iodine (0.1 g) were added under nitrogen to a 1-liter flask equipped with agitation, addition funnel, off-set adaptor for thermometer, gas addition tube, and condenser. The mixture was stirred for 30 min. at 90° C., and then 1,2,-dibromo ethane (2 cc) was slowly added. p-Menth-3-yl chloride (200 g) was then added at a rate of 50 g/hr (0.32 mole/hr). After approximately ½ of the p-menth-3-yl chloride was added, carbon dioxide was concurrently added by bubbling the carbon dioxide into the mixture at a rate of 15.91 g/hr (0.36 mole/hr), and at a temperature of 90° C. Addition of the carbon dioxide was continued at a temperature of 90° C. until 30 min. after all of the p-menth-3-yl chloride was added. After carbonation was complete, the resultant mixture was hydrolyzed with aqueous hydrochloric acid (1:1 hydrochloric acid/water), and the resultant oil layer was neutralized with trisodium phosphate. VPC analysis showed a yield of 93.18% by weight of p-menthane-3-carboxylic acid.
Quantity
37 g
Type
reactant
Reaction Step One
Name
butyl diglyme
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].C(COCCOCCOC)CCC.II.BrCCBr.[CH:21]1([CH3:31])[CH2:26][CH2:25][CH:24]([CH:27]([CH3:29])[CH3:28])[CH:23](Cl)[CH2:22]1.[C:32](=[O:34])=[O:33]>>[CH:21]1([CH3:31])[CH2:26][CH2:25][CH:24]([CH:27]([CH3:29])[CH3:28])[CH:23]([C:32]([OH:34])=[O:33])[CH2:22]1

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
[Mg]
Name
butyl diglyme
Quantity
600 g
Type
reactant
Smiles
C(CCC)COCCOCCOC
Name
Quantity
0.1 g
Type
reactant
Smiles
II
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
BrCCBr
Step Three
Name
Quantity
200 g
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)Cl)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)Cl)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min. at 90° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with agitation, addition funnel, off-set adaptor for thermometer, gas addition tube, and condenser
CUSTOM
Type
CUSTOM
Details
by bubbling the carbon dioxide into the mixture at a rate of 15.91 g/hr (0.36 mole/hr)
CUSTOM
Type
CUSTOM
Details
at a temperature of 90° C
ADDITION
Type
ADDITION
Details
Addition of the carbon dioxide
WAIT
Type
WAIT
Details
was continued at a temperature of 90° C. until 30 min.
Duration
30 min
ADDITION
Type
ADDITION
Details
after all of the p-menth-3-yl chloride was added

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1(CC(C(CC1)C(C)C)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07868200B2

Procedure details

Magnesium (37 g, 50 mesh), butyl diglyme (600 g), and iodine (0.1 g) were added under nitrogen to a 1-liter flask equipped with agitation, addition funnel, off-set adaptor for thermometer, gas addition tube, and condenser. The mixture was stirred for 30 min. at 90° C., and then 1,2,-dibromo ethane (2 cc) was slowly added. p-Menth-3-yl chloride (200 g) was then added at a rate of 50 g/hr (0.32 mole/hr). After approximately ½ of the p-menth-3-yl chloride was added, carbon dioxide was concurrently added by bubbling the carbon dioxide into the mixture at a rate of 15.91 g/hr (0.36 mole/hr), and at a temperature of 90° C. Addition of the carbon dioxide was continued at a temperature of 90° C. until 30 min. after all of the p-menth-3-yl chloride was added. After carbonation was complete, the resultant mixture was hydrolyzed with aqueous hydrochloric acid (1:1 hydrochloric acid/water), and the resultant oil layer was neutralized with trisodium phosphate. VPC analysis showed a yield of 93.18% by weight of p-menthane-3-carboxylic acid.
Quantity
37 g
Type
reactant
Reaction Step One
Name
butyl diglyme
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].C(COCCOCCOC)CCC.II.BrCCBr.[CH:21]1([CH3:31])[CH2:26][CH2:25][CH:24]([CH:27]([CH3:29])[CH3:28])[CH:23](Cl)[CH2:22]1.[C:32](=[O:34])=[O:33]>>[CH:21]1([CH3:31])[CH2:26][CH2:25][CH:24]([CH:27]([CH3:29])[CH3:28])[CH:23]([C:32]([OH:34])=[O:33])[CH2:22]1

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
[Mg]
Name
butyl diglyme
Quantity
600 g
Type
reactant
Smiles
C(CCC)COCCOCCOC
Name
Quantity
0.1 g
Type
reactant
Smiles
II
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
BrCCBr
Step Three
Name
Quantity
200 g
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)Cl)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)Cl)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min. at 90° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with agitation, addition funnel, off-set adaptor for thermometer, gas addition tube, and condenser
CUSTOM
Type
CUSTOM
Details
by bubbling the carbon dioxide into the mixture at a rate of 15.91 g/hr (0.36 mole/hr)
CUSTOM
Type
CUSTOM
Details
at a temperature of 90° C
ADDITION
Type
ADDITION
Details
Addition of the carbon dioxide
WAIT
Type
WAIT
Details
was continued at a temperature of 90° C. until 30 min.
Duration
30 min
ADDITION
Type
ADDITION
Details
after all of the p-menth-3-yl chloride was added

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1(CC(C(CC1)C(C)C)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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